An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Chemical Properties and Synthetic Insights
An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data for its close structural analogs, namely the regioisomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and the synthetic precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, to provide a well-rounded understanding of its expected characteristics.
Core Chemical Properties
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine belongs to the class of trifluoromethyl-substituted pyrazoles, a group of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.
Table 1: Comparative Physicochemical Properties
| Property | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Predicted) | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1] | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3] |
| CAS Number | Not available | 149978-42-7 | 122431-37-2 |
| Molecular Formula | C₅H₆F₃N₃ | C₅H₆F₃N₃ | C₅H₅F₃N₂O |
| Molecular Weight | 165.12 g/mol | 165.12 g/mol | 166.10 g/mol |
| Appearance | Expected to be a solid or liquid | Pale brown liquid | Light yellow crystalline powder or needles |
| Melting Point | Not available | Not available | 177-179 °C |
| Boiling Point | Not available | Not available | 106.4 °C at 760 mmHg |
| Density | Not available | Not available | 1.423 g/cm³ |
Synthesis and Experimental Protocols
A practical, high-yield synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic pathway can be designed based on established methods for the synthesis of the pyrazole core and related derivatives.[4] The most common approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.
A proposed synthetic workflow would involve the initial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the target amine.
Experimental Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[5][6]
Materials:
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Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Methylhydrazine (aqueous solution, e.g., 40%)
-
Acetic acid (optional, as solvent)
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Ethanol (optional, as solvent)
-
Water
Procedure:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., acetic acid or ethanol), slowly add an equimolar amount of aqueous methylhydrazine at a controlled temperature (e.g., 10 °C).
-
After the addition is complete, stir the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Heat the mixture to a higher temperature (e.g., 80-90 °C) and maintain it for several hours (e.g., 2-5 hours) to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then further to a lower temperature (e.g., 10 °C) to induce crystallization of the product.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Proposed Experimental Protocol: Conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
The conversion of the hydroxyl group of the pyrazol-5-ol to an amine can be achieved through several established organochemical transformations. A common method is via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.
Step 1: Activation of the Hydroxyl Group (e.g., Conversion to a sulfonate ester)
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Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Add a base (e.g., triethylamine or pyridine).
-
Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and stir the reaction mixture at low temperature, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude sulfonate ester.
Step 2: Nucleophilic Substitution with Ammonia
-
Dissolve the crude sulfonate ester in a suitable solvent (e.g., THF or DMF).
-
Add a source of ammonia (e.g., aqueous ammonia, or a solution of ammonia in methanol) in a sealed reaction vessel.
-
Heat the mixture to an elevated temperature and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, and partition it between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
Chemical Reactivity and Stability
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents. The pyrazole ring is generally stable to oxidation and reduction, though side chains can be modified.[7]
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Electrophilic Substitution : The C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.[8][9] Common electrophilic substitution reactions include nitration, sulfonation, and halogenation.
-
Nucleophilic Substitution : The pyrazole ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[10] The C3 and C5 positions are more electron-deficient and thus more likely to undergo nucleophilic attack if a suitable leaving group is present.[11]
-
N-Alkylation : The nitrogen atom at the N1 position can be deprotonated by a base to form a pyrazolate anion, which is a strong nucleophile and can readily react with electrophiles such as alkyl halides.[7]
Potential Biological Activities and Applications
Trifluoromethyl-substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities.[12][13] While specific studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine are limited, its structural features suggest potential applications in several areas of drug discovery and agrochemical development.
-
Medicinal Chemistry : Pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal activities.[7][14] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these compounds.
-
Agrochemicals : Many commercial pesticides and herbicides contain the pyrazole scaffold.[13] Phenylpyrazole insecticides, for instance, act by blocking GABA-gated chloride channels.[15] The unique substitution pattern of the title compound makes it an interesting candidate for screening in agrochemical discovery programs.
Conclusion
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound with significant potential for applications in both pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not abundant, this guide has provided a comprehensive overview of its expected chemical properties, plausible synthetic routes, and likely reactivity based on the well-documented chemistry of related pyrazole derivatives. The provided experimental protocols and logical workflows offer a solid foundation for researchers and scientists to synthesize and explore the potential of this and similar molecules in their respective fields. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents or crop protection solutions.
References
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- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
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- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
